2-Hydroxy-3-methoxy-5-nitrobenzaldehyde

Catalog No.
S561276
CAS No.
17028-61-4
M.F
C8H7NO5
M. Wt
197.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde

CAS Number

17028-61-4

Product Name

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde

IUPAC Name

2-hydroxy-3-methoxy-5-nitrobenzaldehyde

Molecular Formula

C8H7NO5

Molecular Weight

197.14 g/mol

InChI

InChI=1S/C8H7NO5/c1-14-7-3-6(9(12)13)2-5(4-10)8(7)11/h2-4,11H,1H3

InChI Key

HGKHVFKBOHFYSS-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1O)C=O)[N+](=O)[O-]

Synonyms

2-hydroxy-3-methoxy-5-nitrobenzaldehyde, HMN cpd

Canonical SMILES

COC1=CC(=CC(=C1O)C=O)[N+](=O)[O-]

Synthesis of Organic Compounds:

-Hydroxy-3-methoxy-5-nitrobenzaldehyde serves as a vital building block for the synthesis of various organic compounds. Studies have shown its application in the preparation of:

  • Zinc-selective spiropyran-based fluorescent and photoregenerable receptor: This research explored the use of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde in the synthesis of a molecule capable of selectively binding zinc ions. The resulting compound exhibited fluorescence properties, making it a potential candidate for sensing zinc in biological systems [].
  • (E)-2,4-dihydroxy-N'-(2-hydroxy-3-methoxy-5-nitrobenzylidene)benzohydrazide dihydrate: This study utilized 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde to synthesize a novel hydrazone derivative. The synthesized compound displayed potential applications in medicinal chemistry due to its structural features [].
  • Ethyl 4-(8-methoxy-3,3-dimethyl-6-nitrospiro[chromene-2,2'-indoline]-1'-yl)butanoate and 1-(3-carbomethoxypropyl)-3-3-dimethyl-8-methoxy-6-nitrospiro[2H-1]-benzopyran-2,2-indoline: These studies employed 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde in the synthesis of spirocyclic compounds with potential applications in drug discovery [, ].

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, with the Chemical Abstracts Service number 17028-61-4, is an organic compound characterized by a molecular formula of C8H7NO5C_8H_7NO_5 and a molecular weight of approximately 197.14 g/mol. This compound appears as a light orange to yellow-green crystalline powder, with a melting point ranging from 138°C to 143°C. It is slightly soluble in water and sensitive to air, necessitating storage under inert gas conditions at temperatures between 2°C and 8°C .

As with most chemicals, it's important to handle HMNB with care. Limited data exists on its specific hazards, but general safety guidelines for handling aromatic nitro compounds should be followed. These include:

  • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling the compound [].
  • Working in a well-ventilated area to avoid inhalation.
  • Storing the compound in a cool, dry place away from incompatible chemicals, especially strong oxidizing agents [].
, particularly in the formation of Schiff bases through condensation reactions. For instance, it can react with primary amines such as 2,4-dimethylaniline or 3,4-difluoroaniline to yield Schiff base ligands, which are subsequently used in coordination chemistry to form metal complexes . The compound also exhibits reactivity typical of aldehydes, including nucleophilic addition and oxidation reactions.

The biological activity of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde has been explored in several studies, particularly its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungal species like Candida albicans and Aspergillus niger when tested using broth dilution methods . Additionally, its potential as an anticancer agent is under investigation due to its ability to form metal complexes that may enhance therapeutic efficacy.

The synthesis of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde can be achieved through various methods:

  • Condensation Reactions: The most common method involves the condensation of salicylaldehyde derivatives with nitro compounds.
  • Nitration: Starting from methoxybenzaldehyde, nitration can be performed to introduce the nitro group at the appropriate position.
  • Reduction: Nitro groups can be reduced to amino groups, followed by further functionalization to yield the desired compound.

Specific protocols often involve controlling reaction conditions such as temperature and pH to optimize yield and purity .

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde finds applications in various fields:

  • Synthesis of Fluorescent Probes: It is utilized in creating zinc-selective spiropyran-based fluorescent receptors.
  • Coordination Chemistry: The compound serves as a ligand in synthesizing metal complexes for catalysis and material science.
  • Pharmaceutical Chemistry: Its derivatives are explored for potential use in drug development due to their biological activities.

Interaction studies involving 2-hydroxy-3-methoxy-5-nitrobenzaldehyde primarily focus on its metal complexes. These studies assess how the compound interacts with different metal ions (e.g., copper(II), nickel(II)) and their subsequent biological activities. The formation of these complexes often enhances the stability and solubility of the active compounds, leading to improved antimicrobial properties compared to the parent aldehyde .

Several compounds share structural similarities with 2-hydroxy-3-methoxy-5-nitrobenzaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
4-Hydroxy-5-methoxy-2-nitrobenzaldehyde2454-72-00.87Different hydroxyl positioning affects reactivity.
4,5-Dimethoxy-2-nitrobenzaldehyde20357-25-90.87Contains two methoxy groups altering solubility.
3-Methoxy-5-nitrosalicylaldehyde78238-12-70.88Variation in nitro group position affects properties.
5-Nitro-o-vanillin97-51-80.88Exhibits distinct flavor profile; used in food industry.

The unique positioning of functional groups in 2-hydroxy-3-methoxy-5-nitrobenzaldehyde contributes to its distinct chemical reactivity and biological activity compared to these similar compounds .

Schiff Base Formation with Primary Amines

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde readily undergoes condensation reactions with primary amines to form Schiff base ligands. The aldehyde group reacts selectively with amines such as 2,4-dimethylaniline or 3,4-difluoroaniline in methanol under acidic catalysis (e.g., acetic acid), yielding imine-linked products [1] [3]. For example, condensation with 2,4-dimethylaniline produces 2-((2,4-dimethylphenylimino)methyl)-6-methoxy-4-nitrophenol, while 3,4-difluoroaniline forms 2-((3,4-difluorophenylimino)methyl)-6-methoxy-4-nitrophenol [1].

Key Reaction Parameters

ParameterCondition
SolventMethanol or 1,2-dichloroethane
CatalystAcetic acid (0.1–0.2 mL per 17 mL solvent)
Molar Ratio (Aldehyde:Amine)1:1
Reaction Time3.5–4 hours
Yield72–95%

The reaction exhibits chemoselectivity, preserving ester or nitro functionalities when present [3]. Schiff bases derived from this aldehyde typically form stable crystals with high melting points (>140°C), characterized by distinct IR carbonyl stretches at 1,610–1,630 cm⁻¹ and azomethine (C=N) bands near 1,590 cm⁻¹ [1] [3].

Metal Complexation with Transition Metal Ions (Copper, Nickel)

Schiff base ligands derived from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde form stable complexes with transition metals such as Cu(II) and Ni(II). The ligands act as tridentate donors, coordinating via the phenolic oxygen, azomethine nitrogen, and methoxy oxygen [1].

Complexation Reaction

Ligand + M(NO₃)₂·xH₂O → [M(L)(NO₃)(H₂O)]·nH₂O  

Where M = Cu²⁺ or Ni²⁺, and L = Schiff base ligand.

Electronic spectra of Cu(II) complexes show d-d transitions at 600–650 nm, consistent with octahedral geometry, while Ni(II) complexes exhibit bands at 550–580 nm, suggesting square-planar or tetrahedral configurations [1]. Thermogravimetric analysis (TGA) indicates decomposition temperatures above 200°C, reflecting high thermal stability [1].

Coordination Behavior

Metal IonCoordination SitesGeometry
Cu(II)O(phenolic), N(azomethine), O(methoxy)Octahedral
Ni(II)O(phenolic), N(azomethine)Square-planar

Nucleophilic Substitution at Methoxy and Nitro Groups

The methoxy (-OCH₃) and nitro (-NO₂) groups in 2-hydroxy-3-methoxy-5-nitrobenzaldehyde exhibit distinct reactivity toward nucleophiles:

  • Methoxy Group: Under strongly acidic conditions (e.g., HBr/AcOH), the methoxy group may undergo demethylation to yield a dihydroxy derivative. However, this reaction competes with aldehyde oxidation, requiring careful control of reaction parameters [3].
  • Nitro Group: The meta-directing nitro group resists direct nucleophilic substitution but can be reduced to an amine (-NH₂) or hydroxylamine (-NHOH) under specific conditions (see Section 2.4) [3].

Substitution Challenges

  • Steric hindrance from the ortho-nitro and para-methoxy groups limits accessibility to the aromatic ring.
  • Electron-withdrawing nitro group deactivates the ring, necessitating harsh conditions for substitution [3].

Reduction-Oxidation Pathways of Nitro and Aldehyde Moieties

Reduction Reactions

  • Nitro Group Reduction:

    • Catalytic hydrogenation (10% Pd/C, H₂) reduces -NO₂ to -NH₂ in methanol/dimethoxyethane (DME), yielding 3-amino-5-hydroxy-4-methoxybenzaldehyde [3].
    • Sodium triacetoxyborohydride (STAB) selectively reduces Schiff base derivatives while preserving the nitro group [3].
  • Aldehyde Reduction:

    • NaBH₄ reduces -CHO to -CH₂OH in ethanol, though competing reactions with nitro groups may occur.

Optimized Reduction Conditions

SubstrateReagentSolventTemperatureYield
Nitro-Schiff baseSTAB (1:1.5 ratio)1,2-dichloroethane25°C93%
Free aldehydeH₂/Pd-CMeOH/DME50°C86%

Oxidation Reactions

The aldehyde group oxidizes to -COOH under strong oxidizing agents (e.g., KMnO₄, HNO₃), forming 2-hydroxy-3-methoxy-5-nitrobenzoic acid. However, over-oxidation may degrade the aromatic ring [3].

Redox Stability

  • Nitro groups stabilize the aldehyde against aerial oxidation.
  • Methoxy groups enhance solubility in polar aprotic solvents, facilitating redox transformations [1] [3].

Design of Spiropyran-Based Photoregenerable Receptors

The development of spiropyran-based photoregenerable receptors represents a significant advancement in coordination chemistry applications utilizing 2-hydroxy-3-methoxy-5-nitrobenzaldehyde as a key synthetic precursor. These receptors demonstrate exceptional capabilities in metal ion sensing and recognition through their unique photoswitchable properties.

Spiropyran derivatives have emerged as highly effective photoregenerable receptors due to their ability to undergo reversible photoisomerization between the spiropyran and merocyanine forms [1]. The carboxylic acid functionalized spiropyran systems exhibit remarkable selectivity for zinc(II) ions, achieving detection limits as low as 1 µM [2]. These receptors function through a triad of coordination functionalities that enable selective metal binding and subsequent release upon visible light irradiation.

The design principles underlying these photoregenerable receptors involve strategic incorporation of chelating groups that can coordinate with metal ions in the open merocyanine form while remaining inactive in the closed spiropyran form. Dimethylamine-functionalized spiropyran (SP1) has demonstrated exceptional performance as a copper(II) selective sensor, exhibiting naked-eye detection capabilities at concentrations as low as 6 µM and a limit of detection of 0.11 µM through ultraviolet-visible spectrophotometry. The selectivity of SP1 for copper(II) ions over other biologically relevant metals including sodium, potassium, manganese, calcium, zinc, cobalt, magnesium, nickel, iron, cadmium, and lead has been conclusively established.

Spiropyran TypeMetal Ion TargetDetection LimitKey FeaturesReference
Carboxylic acid functionalized spiropyranZinc(II), various metals~1 µM (Zn2+)Reversible, selective, triad functionalityNatali & Giordani, 2010
Dimethylamine-functionalized spiropyran (SP1)Copper(II)0.11 µM (Cu2+)Naked-eye detection at 6 µM, high selectivityTrevino et al., 2021
6′-fluoro spiropyranZinc(II)~1 µM (Zn2+)Improved signal-to-background ratio, faster switchingGarcia et al., 2017
Chelating spironaphthoxazinesVarious metal ionsNot specifiedEfficient optical response, good cycling performanceKirillov et al., 2024

The 6′-fluoro spiropyran scaffold represents a significant advancement in receptor design, offering improved signal-to-background ratios and faster photoswitching times in aqueous solutions compared to conventional spiropyran-based sensors [2]. This enhancement addresses several limitations typically associated with spiropyran-based systems, including photostability and response kinetics. The fluorine substitution at the 6′ position provides superior biocompatibility and enables reversible zinc sensing in cellular environments without affecting cell proliferation [2].

Recent developments in chelating spironaphthoxazines have expanded the scope of photoswitchable metal ion sensors. These systems demonstrate efficient optical response following complexation with metal ions of biomedical and environmental significance, while maintaining excellent cycling performance and high reliability. The incorporation of specific substituents such as sulfobutyl, hydroxyl, benzothiazolyl, or ester and carboxylic acid groups in the spironaphthoxazine molecular structure enables fine-tuning of the metal binding properties and photophysical characteristics.

Synthesis of Spirochromene-Indoline Heterocycles

The synthesis of spirochromene-indoline heterocycles represents an important application of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde in coordination chemistry, particularly in the development of complex heterocyclic systems with potential biological and materials applications. These synthetic approaches leverage the reactivity of the aldehyde functionality and the coordinating properties of the hydroxyl and methoxy groups.

The visible light-mediated one-pot multistep synthesis represents a particularly innovative approach for constructing spirochromene-indoline heterocycles. This methodology involves the use of N-aryl tertiary amines, isocyanides, and electron-rich anilines as starting materials, with bromochloroform serving as the oxidizing agent under visible light irradiation. The process generates reactive iminium species that undergo Ugi-type three-component reactions to form α-aminoamidines, which subsequently cyclize to yield the final spiro-indolenine products with yields ranging from 68% to 92%.

The synthetic strategy demonstrates several advantages including simple operations, mild reaction conditions, and good yields, making it a convenient and sustainable approach for obtaining novel spiro-indolenine derivatives. The reaction mechanism involves initial visible light-mediated oxidation of N-aryl tertiary amines, followed by a three-component reaction and subsequent intramolecular cyclization. The versatility of this approach is demonstrated by its applicability to various substituents and functional groups, enabling the synthesis of structurally diverse spirochromene-indoline systems.

Synthesis MethodStarting MaterialsProduct TypeKey AdvantagesYield Range
One-pot multistep visible light processN-aryl tertiary amines, isocyanides, electron-rich anilinesSpiro[indole-isoquinolines]Mild conditions, good yields, one-pot process68-92%
Interrupted Fischer indolisationsHydrazines, carbonyl compoundsSpirocyclic indoleninesWide substrate scope, established methodologyVariable
Dearomatisation reactionsIndoles, electrophilesSpiro-heterocyclesSpecific site reactivityVariable
Condensation reactionsVarious aldehydes, aminesVarious spirocyclesVersatile approachVariable

Alternative synthetic approaches to spirochromene-indoline heterocycles include interrupted Fischer indolisations, dearomatisation reactions of indoles, and condensation reactions. The interrupted Fischer indolisation methodology provides access to spirocyclic indolenines through the reaction of hydrazines with carbonyl compounds under specific conditions that promote cyclization while preventing complete indole formation. This approach offers wide substrate scope and has been extensively developed over the past several decades.

Dearomatisation reactions represent another important synthetic strategy, utilizing the inherent reactivity of indole systems toward electrophilic attack. These reactions enable the formation of spirocyclic structures through the temporary disruption of aromatic character, followed by cyclization to restore stability. The selectivity of these reactions can be controlled through appropriate choice of electrophiles and reaction conditions.

The development of spirochromene-indoline heterocycles has significant implications for coordination chemistry applications, as these structures can serve as multidentate ligands for metal complexation. The presence of multiple nitrogen and oxygen donor atoms in these systems enables the formation of stable chelate complexes with various metal ions, expanding their utility in catalysis and materials science applications.

Biologically Active Hydrazide and Benzohydrazide Derivatives

The synthesis and development of biologically active hydrazide and benzohydrazide derivatives represents a crucial application of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde in coordination chemistry, particularly in the design of compounds with enhanced therapeutic potential. These derivatives leverage the unique structural features of the aldehyde precursor to create complex molecules with diverse biological activities.

Benzohydrazide derivatives containing dihydropyrazole moieties have emerged as significant targets for pharmaceutical development, particularly as epidermal growth factor receptor (EGFR) kinase inhibitors. These compounds are synthesized through multi-step processes involving the condensation of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with appropriately substituted benzohydrazides, followed by cyclization reactions to form the dihydropyrazole rings. The resulting compounds demonstrate substantial selectivity for cancer cell targets through their interaction with the EGFR signaling pathway.

The synthetic methodology for these derivatives typically involves the reaction of methyl 4-hydrazinylbenzoate with diverse substituted chalcones derived from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde and various acetophenones. The cyclization process is carried out in refluxing ethanol, yielding compounds with yields ranging from moderate to excellent. The structural diversity of these derivatives is achieved through systematic variation of substituents on both the benzohydrazide and the aldehyde-derived portions of the molecule.

Compound TypeBiological ActivityTarget Organisms/EnzymesSynthesis ApproachKey Advantages
Benzohydrazide derivatives containing dihydropyrazolesEGFR kinase inhibitionCancer cells (EGFR pathway)Multi-step condensation reactionsSelectivity for cancer targets
Schiff base metal complexesAntimicrobial activityGram-positive and negative bacteriaCondensation with 2-hydroxy-3-methoxy-5-nitrobenzaldehydeBroad spectrum activity
Chromone-benzohydrazide derivativesα-glucosidase inhibitionDiabetic enzyme targetsChromone-aldehyde couplingEnzyme specificity
N'-(substituted) benzohydrazidesAntimicrobial, anticancerVarious pathogensHydrazide-aldehyde condensationStructural diversity

Schiff base metal complexes derived from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde represent another important class of biologically active compounds. These complexes are formed through the condensation of the aldehyde with various substituted anilines, followed by coordination with metal ions such as copper(II) and nickel(II). The resulting complexes demonstrate significant antimicrobial activity against both Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), as well as antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus.

The antimicrobial properties of these Schiff base complexes are attributed to their ability to interact with bacterial cell walls and disrupt essential cellular processes. The metal center plays a crucial role in enhancing the biological activity, with copper(II) and nickel(II) complexes showing particularly promising results. The minimum inhibitory concentrations (MIC) values for these complexes range from 16 to 128 µg/mL depending on the target organism and the specific complex composition.

Chromone-benzohydrazide derivatives represent a specialized class of compounds with specific enzyme inhibitory properties. These derivatives are synthesized through the coupling of chromone aldehydes with benzohydrazide moieties, resulting in compounds that demonstrate potent α-glucosidase inhibition. This enzyme specificity makes these compounds particularly valuable for the development of antidiabetic agents, as α-glucosidase inhibition is a well-established therapeutic approach for managing postprandial glucose levels.

The synthesis of N'-(substituted) benzohydrazides offers considerable structural diversity through the systematic variation of substituents on the benzohydrazide backbone. These compounds are typically prepared through the condensation of substituted benzohydrazides with 2-hydroxy-3-methoxy-5-nitrobenzaldehyde under acidic conditions. The resulting products demonstrate both antimicrobial and anticancer activities, with the specific activity profile depending on the nature and position of the substituents.

Recent developments in this field have focused on the integration of spiropyran functionalities into benzohydrazide derivatives, creating multifunctional systems with stimuli-responsive properties. These compounds combine the inherent biological activity of the benzohydrazide scaffold with the photoswitchable properties of spiropyran, enabling the development of light-controllable therapeutic agents. The photoisomerization of the spiropyran unit can modulate the biological activity of the compound, providing a mechanism for temporal control of drug action.

Role in Liquid-Crystalline Material Synthesis

The incorporation of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde and its derivatives into liquid-crystalline materials represents a significant advancement in the development of stimuli-responsive materials with applications in displays, sensors, and smart materials. The unique structural features of this compound, including its aromatic character and multiple functional groups, make it an ideal building block for mesogenic systems.

Cholesteric liquid crystals doped with spiropyran derivatives based on 2-hydroxy-3-methoxy-5-nitrobenzaldehyde have demonstrated remarkable multi-state anti-counterfeiting capabilities. These systems exploit the selective reflection properties of cholesteric liquid crystals combined with the photoisomerization principles of spiropyran. The incorporation of zinc ions further enhances the stimuli-responsiveness, enabling the materials to exhibit various responses under different stimuli including ultraviolet irradiation, visible light exposure, heating at specific temperatures (55°C and 65°C), and direct current voltage application.

The multi-modal nature of these anti-counterfeiting materials allows for the creation of sophisticated security systems that can display completely independent programmed information under six different stimulus responses, all of which are reversible. The practical applications include the development of exquisite anti-counterfeiting patterns that can reveal five different label configurations through light or temperature control, as well as advanced triple security labels that require simultaneous satisfaction of multiple conditions for recognition.

Liquid Crystal TypeKey PropertiesApplicationsStimuli ResponseTemperature Range
Cholesteric liquid crystals with spiropyranMulti-state anti-counterfeiting capabilitySecurity labels, information encryptionUV light, temperature, voltageRoom temperature to 65°C
Fan-shaped spiropyran derivativesColumnar phases, ionic interactionsSelf-assembly materialsAcidic conditions, thermal effectsVariable LC ranges
Spiropyran-based liquid crystalline polymersPhotoswitchable glass transition temperatureSmart materials, programmable chromismLight, temperature, pHTunable Tg values
Liquid crystalline elastomers with spiropyranMechanochromic responseResponsive materials, sensorsMechanical stress, lightAmbient conditions

Fan-shaped spiropyran derivatives synthesized from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde precursors have been successfully utilized in the formation of columnar liquid-crystalline phases. These systems demonstrate the importance of molecular architecture in determining mesomorphic behavior, with the fan-shaped geometry promoting columnar stacking through intermolecular interactions. The addition of organic sulfonic acids such as trifluoromethylsulfonic acid, 10-camphorsulfonic acid, and 4-methylbenzenesulfonic acid induces liquid-crystalline behavior in these systems.

The formation of stable columnar phases is particularly enhanced when fan-shaped spiropyran derivatives are combined with imidazolium-based ionic liquids containing sulfonic acid groups. The ionic interactions formed by the imidazolium moieties contribute significantly to the stabilization of the columnar phases, resulting in wider liquid-crystalline temperature ranges compared to other acidic additives. This enhancement is attributed to the dual nature of the ionic interactions, which provide both electrostatic stabilization and enhanced intermolecular ordering.

Spiropyran-based liquid crystalline polymers incorporating 2-hydroxy-3-methoxy-5-nitrobenzaldehyde derivatives demonstrate photoswitchable glass transition temperatures, representing a significant advancement in the development of programmable materials. These polymers exhibit the unique property of changing their mechanical and thermal characteristics in response to light stimuli. The spiropyran units can exist in either a pale-colored, non-photoluminescent, non-mesogenic spiro form or a dark-colored, photoluminescent, mesogenic merocyanine form.

The photoswitching behavior of these liquid crystalline polymers enables programmable chromism and photoluminescence based on the tunable glass transition temperature. When crosslinked via visible light, the polymers retain their photoswitchable properties and demonstrate tunable glass transition temperatures. However, when crosslinked under ultraviolet light, the spiropyran units become locked in the merocyanine state due to the restricted molecular movement below the glass transition temperature.

Liquid crystalline elastomers incorporating spiropyran mechanophores derived from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde exhibit mechanochromic responses that are enhanced by the presence of nano zinc oxide. These materials demonstrate the successful integration of mechanical sensitivity with optical response, enabling the development of stress-sensing materials. The rigidity of the mesogenic units and the orientation of the polymer main chains facilitate the transduction of applied mechanical force to the spiropyran mechanophore, triggering the mechanochromic reaction.

The mechanochromic response of these liquid crystalline elastomers is particularly significant because it provides a visual indication of mechanical stress, enabling applications in structural health monitoring and smart materials. The incorporation of zinc oxide nanoparticles further enhances the mechanochromic response, providing improved sensitivity and responsiveness to mechanical stimuli.

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17028-61-4

Wikipedia

3-Methoxy-5-nitrosalicylaldehyde

Dates

Last modified: 08-15-2023

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